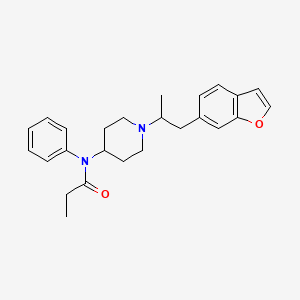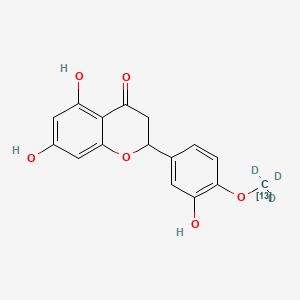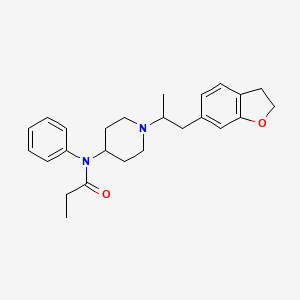
N-(6-APDB) Fentanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It is regulated as a Schedule I compound in the United States.
- This compound is intended for research and forensic applications .
N-(6-APDB) Fentanyl: is an analytical reference standard categorized as a benzofuran and is structurally similar to known opioids.
Méthodes De Préparation
Synthetic Routes: The synthetic route for N-(6-APDB) Fentanyl involves the modification of the fentanyl structure by introducing a benzofuran ring at the N-terminus.
Reaction Conditions: Specific reaction conditions and industrial production methods are not widely documented in the public domain. research laboratories may use variations of established fentanyl synthesis protocols.
Industrial Production: Information on large-scale industrial production methods is limited due to the compound’s regulatory status.
Analyse Des Réactions Chimiques
Reactions: N-(6-APDB) Fentanyl can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These reactions likely involve standard reagents used in organic synthesis, such as reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and nucleophilic substitution conditions.
Major Products: The major products formed from these reactions would depend on the specific reaction conditions and the starting materials used.
Applications De Recherche Scientifique
Chemistry: Researchers study N-(6-APDB) Fentanyl to understand its chemical properties, reactivity, and potential modifications.
Biology: Investigations may explore its interactions with biological systems, including receptors and enzymes.
Medicine: Although not approved for medical use, research may uncover potential therapeutic applications or adverse effects.
Industry: Forensic laboratories use it as a reference standard for identifying and quantifying fentanyl analogs.
Mécanisme D'action
Targets: N-(6-APDB) Fentanyl likely interacts with opioid receptors (μ, δ, and κ) in the central nervous system.
Pathways: Activation of these receptors modulates pain perception, respiratory depression, and other physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other fentanyl analogs, such as N-(6-APB) Fentanyl, share structural features but differ in substituents or functional groups.
Uniqueness: N-(6-APDB) Fentanyl’s benzofuran moiety distinguishes it from other fentanyl derivatives.
Propriétés
Formule moléculaire |
C25H32N2O2 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
N-[1-[1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C25H32N2O2/c1-3-25(28)27(22-7-5-4-6-8-22)23-11-14-26(15-12-23)19(2)17-20-9-10-21-13-16-29-24(21)18-20/h4-10,18-19,23H,3,11-17H2,1-2H3 |
Clé InChI |
FCKLMVPDFBDMDA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)C(C)CC2=CC3=C(CCO3)C=C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B10817367.png)

![2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine](/img/structure/B10817379.png)

![[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride](/img/structure/B10817390.png)
![(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)-2-tritiopyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-(2-tritiophenyl)acetamide](/img/structure/B10817400.png)
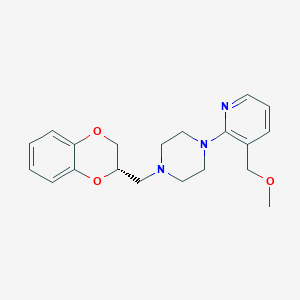
![2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol](/img/structure/B10817427.png)
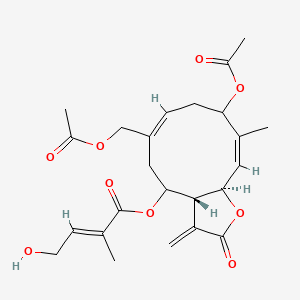
![[(1R,3R,4R,6S,9R)-4-Hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817429.png)
![3-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B10817444.png)
